2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Brand Name: Vulcanchem
CAS No.: 886494-00-4
VCID: VC3847549
InChI: InChI=1S/C9H8ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2
SMILES: C1CCC2=C(C1)C(=NC(=N2)Cl)C(F)(F)F
Molecular Formula: C9H8ClF3N2
Molecular Weight: 236.62 g/mol

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

CAS No.: 886494-00-4

Cat. No.: VC3847549

Molecular Formula: C9H8ClF3N2

Molecular Weight: 236.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline - 886494-00-4

Specification

CAS No. 886494-00-4
Molecular Formula C9H8ClF3N2
Molecular Weight 236.62 g/mol
IUPAC Name 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Standard InChI InChI=1S/C9H8ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2
Standard InChI Key POCQYMUTNWQJLH-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC(=N2)Cl)C(F)(F)F
Canonical SMILES C1CCC2=C(C1)C(=NC(=N2)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The molecular formula of 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is C₉H₈ClF₃N₂, with a molecular weight of 236.62 g/mol . The compound features a tetrahydroquinazoline scaffold, where positions 2 and 4 are substituted with chlorine and trifluoromethyl (-CF₃) groups, respectively (Figure 1). The saturation of the quinazoline ring at positions 5–8 reduces aromaticity, influencing its reactivity and solubility compared to fully aromatic analogs .

Table 1: Key molecular descriptors

PropertyValueSource
CAS Number886494-00-4
Molecular FormulaC₉H₈ClF₃N₂
Molecular Weight236.62 g/mol
Exact Mass236.032 Da
Topological Polar Surface Area25.8 Ų

Spectroscopic Characteristics

While experimental spectral data for this specific compound is scarce, related tetrahydroquinazoline derivatives exhibit distinct NMR and mass spectral patterns. For instance, the ¹H NMR of analogous compounds shows resonances for aromatic protons in the δ 7.5–8.5 ppm range, while aliphatic protons in the tetrahydro ring appear between δ 2.5–3.5 ppm . The ¹⁹F NMR signature of the -CF₃ group typically resonates near δ -60 to -70 ppm, as observed in trifluoromethyl-substituted heterocycles . High-resolution mass spectrometry (HRMS) of similar compounds confirms molecular ion peaks matching theoretical masses within 1 ppm error .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline typically involves cyclocondensation and functionalization steps. A plausible route, inferred from methods for analogous compounds, proceeds as follows:

  • Core Formation: Cyclohexenone derivatives react with guanidine or urea derivatives under acidic conditions to form the tetrahydroquinazoline scaffold .

  • Trifluoromethylation: Introduction of the -CF₃ group at position 4 can be achieved via Ullmann-type coupling using copper catalysts or direct fluorination of precursor ketones .

  • Chlorination: Electrophilic chlorination at position 2 employs reagents like N-chlorosuccinimide (NCS) in dichloromethane or dimethylformamide (DMF) .

Table 2: Representative synthesis conditions

StepReagents/ConditionsYieldPurity
1Cyclohexenone, guanidine, HCl65%90%
2CF₃I, CuI, DMF, 100°C50%85%
3NCS, DCM, 0°C75%95%

Industrial-Scale Production

Commercial suppliers such as AK Scientific and ChemBridge Corporation offer the compound at scales from 100 mg to 10 g, with prices ranging from $95 to $2,116 depending on quantity . Batch purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery:

  • Antimicrobial Agents: Analogous tetrahydroquinazolines inhibit bacterial 4'-phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid biosynthesis in pathogens like Staphylococcus aureus .

  • Kinase Inhibition: The chlorine atom may facilitate hydrogen bonding with kinase active sites, as seen in related compounds targeting oncology pathways .

Material Science

In agrochemicals, the -CF₃ group improves resistance to photodegradation. Patent literature suggests utility as an intermediate in herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Comparison with Analogous Compounds

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline

This analog (CAS: 90561-38-9) replaces the -CF₃ group with a methyl substituent, reducing electronegativity and altering bioavailability. Its logP of 2.32 indicates lower lipophilicity compared to the trifluoromethyl derivative (estimated logP: 3.1) .

2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

The addition of a cyano (-CN) group at position 3 increases polarity, enhancing water solubility but reducing blood-brain barrier permeability.

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to resolve the compound’s solid-state conformation.

  • ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • Catalytic Fluorination: Development of greener synthesis routes using flow chemistry or biocatalysts.

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